Lead salicylate

Description

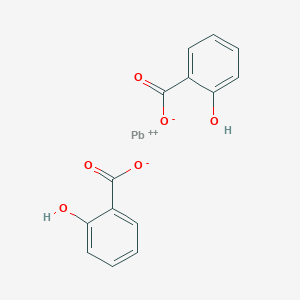

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-carboxyphenolate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVULGHYDPMIHD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904292 | |

| Record name | Lead disalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15748-73-9 | |

| Record name | (T-4)-Bis[2-(hydroxy-κO)benzoato-κO]lead | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15748-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015748739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead disalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Lead Salicylate (B1505791)

This technical guide provides a comprehensive overview of lead salicylate, detailing its chemical properties, synthesis, applications, and toxicological profile. The information is intended for professionals in research and development who require in-depth technical data.

Chemical Identity and Properties

Lead salicylate, also known as lead(II) salicylate or bis(salicylato)lead, is an organolead compound.[1] Its chemical formula is C14H10O6Pb.[1][2][3][4] It exists as a soft, white, odorless crystalline powder. While it has applications in materials science, its use in drug development is precluded by its high toxicity. However, the salicylate moiety is a critical pharmacophore in many therapeutic agents.

Physicochemical Data

The key physicochemical properties of lead salicylate are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | lead(II) 2-hydroxybenzoate | |

| Synonyms | Lead disalicylate, Bis(salicylato)lead | |

| CAS Number | 15748-73-9 | |

| Chemical Formula | C14H10O6Pb | |

| Molecular Weight | 481.42 g/mol | |

| Appearance | Soft white odourless powder in crystalline form | |

| Solubility | Negligible in water; Soluble in DMSO | |

| Melting Point | 327.5°C | |

| Density | 11.33 g/cm³ @ 20°C | |

| Lead Content | 43.0% min. | |

| Salicylic (B10762653) Acid Content | 55.4% min. |

Structural Information

| Parameter | Value | Reference |

| SMILES Code | Oc1c(C([O-])=O)cccc1.Oc2c(C([O-])=O)cccc2.[Pb+2] | |

| InChI Key | CNVULGHYDPMIHD-UHFFFAOYSA-L | |

| InChI Code | InChI=1S/2C7H6O3.Pb/c28-6-4-2-1-3-5(6)7(9)10;/h21-4,8H,(H,9,10);/q;;+2/p-2 |

Synthesis of Lead Salicylate

Lead salicylate can be synthesized through the reaction of lead oxide with salicylic acid in an aqueous slurry. The process allows for the formation of normal, monobasic, and pentabasic lead salicylates depending on the stoichiometry and pH control.

Experimental Protocol for Normal Lead Salicylate Synthesis

This protocol describes the preparation of normal lead salicylate by the gradual addition of salicylic acid to a lead oxide suspension.

Materials:

-

Lead monoxide (PbO)

-

Finely powdered salicylic acid (C₇H₆O₃)

-

Deionized water

-

Lead acetate (B1210297) crystals (optional, as a catalyst)

Procedure:

-

Prepare an aqueous slurry of lead monoxide. For example, a slurry can be made with 223 grams (1 mol) of lead monoxide in 1.2 liters of water.

-

(Optional) Add a small amount of a reaction accelerator, such as 0.5 grams of lead acetate crystals.

-

Provide moderate agitation to the slurry at room temperature.

-

Slowly and uniformly add finely powdered salicylic acid to the suspension. For the example quantity, 276 grams (2 mols) of salicylic acid would be required.

-

Monitor the pH of the suspension throughout the addition of salicylic acid. The reaction proceeds through the formation of intermediate basic lead salicylates, indicated by distinct pH changes:

-

The pH remains constant at approximately 9.9 during the formation of pentabasic lead salicylate.

-

An abrupt pH drop to about 8.3 signals the completion of the pentabasic salt formation.

-

Upon further addition of salicylic acid, the pH remains at 8.3 until the formation of the monobasic salt is complete.

-

Completion of the monobasic salt formation is marked by a sharp pH drop to about 4.8.

-

-

Continue the addition of salicylic acid until the pH of the suspension is lowered to a value below 4.8 (e.g., approximately 4.4) to ensure the complete conversion to normal lead salicylate.

-

The resulting white precipitate is normal lead salicylate. The product can be isolated by filtration and drying. This method minimizes product loss due to water solubility compared to precipitation from solutions of soluble lead salts.

Caption: Synthesis workflow for normal lead salicylate.

Applications and Research Context

Industrial Applications

The primary industrial application of lead salicylate is as a combustion chemical. It has been utilized as a burning rate catalyst in solid propellants, particularly to modify the combustion characteristics of nitramine-modified double base propellants.

Relevance in Drug Development

Due to the inherent toxicity of lead, lead salicylate is not used for therapeutic purposes. However, the salicylate scaffold is of significant interest to drug development professionals. Salicylates, including natural and synthetic derivatives, are known to interact with multiple biological targets, exhibiting a range of pharmacological effects.

-

Anti-inflammatory Action: Salicylates are well-known for their anti-inflammatory effects, which are mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

-

Anticancer Potential: Some salicylate derivatives have demonstrated anticancer properties. For example, salicylic acid and its derivatives can inhibit the p300 histone acetyltransferase, an enzyme implicated in cancer.

-

Antibacterial Leads: Researchers have designed and synthesized salicylate-based compounds as inhibitors of bacterial enzymes, such as methionine aminopeptidase, making them potential leads for novel antibacterial agents. Salicyl-AMS is a potent inhibitor of enzymes involved in bacterial siderophore biosynthesis and is a promising lead compound for treating tuberculosis.

The study of salicylates and their interaction with biological systems remains an active area of research for developing new therapeutic agents with improved efficacy and safety profiles.

Caption: General signaling pathways modulated by salicylates.

Toxicological Data

Lead salicylate is classified as a hazardous substance due to both its lead content and the systemic effects of salicylates at high concentrations. It is harmful if swallowed or inhaled and poses a danger of cumulative effects. It is also recognized as a reproductive hazard that may cause harm to the unborn child and is suspected of damaging fertility.

Summary of Toxicity

| Toxicity Type | Endpoint/Observation | Value/Description | Reference |

| Acute Oral Toxicity | LD50 (Rat) for similar lead compounds | > 2000 mg/kg bw | |

| Acute Inhalation | Harmful if inhaled | H332 Hazard Statement | |

| Human Health Effects (Lead Exposure) | Acute Encephalopathy (Children) | Associated with Blood Lead Levels (PbB) of 80–100 µg/dL | |

| Gastrointestinal Effects (Colic) | Occurs at PbB levels ≥ 60 µg/dL in children | ||

| Human Health Effects (Salicylate Toxicity) | Mild Toxicity (Single Ingestion) | < 150 mg/kg | |

| Potentially Lethal (Single Ingestion) | > 500 mg/kg | ||

| CNS Effects (Hearing Loss) | Serum levels of 30-45 mg/dL | ||

| Carcinogenicity | Chronic exposure may cause carcinogenic effects. California Prop 65 lists lead compounds as carcinogenic. | Carcinogen, Reproductive Hazard | |

| Ecotoxicity | LC50 (96hr) brook trout | 4.1 mg/L | |

| LC50 (96hr) fathead minnow | 6.5 mg/L | ||

| LC50 (48hr) water flea | 600 µg/L |

Conclusion

Lead salicylate (C14H10O6Pb) is a compound with well-defined physicochemical properties and established industrial use as a combustion catalyst. Its synthesis is achievable through a controlled reaction of lead oxide and salicylic acid. While the compound itself is too toxic for pharmaceutical applications, the broader class of salicylate derivatives is a rich source of lead compounds for the development of new drugs targeting inflammation, cancer, and infectious diseases. A thorough understanding of the toxicology of lead compounds is essential for safe handling and to inform the design of safer, therapeutically viable molecules.

References

An In-depth Technical Guide to Lead Salicylate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for lead salicylate (B1505791). The content is intended for researchers, scientists, and professionals in drug development and materials science.

Core Properties of Lead Salicylate

Lead salicylate is a chemical compound with the CAS number 15748-73-9 .[1][2][3][4] It is also known by other names such as Lead(II) salicylate and Bis(salicylato)lead. This compound exists as a soft, white, odorless crystalline powder.

Physicochemical Data

A summary of the key quantitative data for lead salicylate is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 15748-73-9 | |

| Molecular Formula | C₁₄H₁₀O₆Pb | |

| Molecular Weight | 481.43 g/mol | |

| Appearance | Soft white odourless powder in crystalline form | |

| Melting Point | 327.5 °C | |

| Boiling Point | 1740 °C at 1013 hPa | |

| Density | 11.33 g/cm³ at 20 °C | |

| Vapor Pressure | 1.33 hPa at 973 °C | |

| Solubility | Negligible in water; Soluble in DMSO | |

| Lead Content | 43.0% min. | |

| Salicylic (B10762653) Acid Content | 55.4% min. | |

| Volatile Matters | 0.25% max. |

Applications

Lead salicylate has been primarily utilized as a burning rate catalyst in solid propellants. Specifically, it is added to nitramine modified double base propellants to adjust the combustion performance by reducing the pressure and temperature coefficients. It is also described as a combustion chemical.

Experimental Protocols

Synthesis of Normal Lead Salicylate

A common method for the preparation of normal lead salicylate involves the reaction of lead monoxide with salicylic acid in an aqueous slurry. This process is controlled by monitoring the pH of the reaction mixture, which indicates the formation of different lead salicylate salts.

Materials:

-

Lead monoxide (PbO)

-

Salicylic acid (C₇H₆O₃), finely powdered

-

Water

-

Lead acetate (B1210297) crystals (as a catalyst, optional)

Procedure:

-

Prepare a slurry of lead monoxide in water in a suitable vessel. A small amount of lead acetate crystals can be added to initiate the reaction more rapidly.

-

Agitate the slurry moderately at room temperature.

-

Slowly and uniformly add finely powdered salicylic acid to the lead oxide suspension over a period of several hours.

-

Monitor the pH of the slurry throughout the addition of salicylic acid. The pH will initially remain constant at approximately 9.9 during the formation of pentabasic lead salicylate.

-

As more salicylic acid is added, the pH will abruptly drop to about 8.3, indicating the formation of monobasic lead salicylate.

-

Continue the addition of salicylic acid. The pH will then remain constant at around 4.8 during the formation of normal lead salicylate.

-

The completion of the reaction to form normal lead salicylate is indicated by a further abrupt drop in the pH value below 4.8.

-

The resulting precipitate of normal lead salicylate can then be filtered and dried. This method avoids the significant product loss associated with washing, as seen in precipitation methods from solutions.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of normal lead salicylate as described in the experimental protocol.

Caption: Workflow for the synthesis of normal lead salicylate.

Safety and Toxicology

Lead salicylate is classified as a hazardous substance. It is harmful if swallowed or inhaled. The compound poses a significant risk to reproductive health, as it may damage the unborn child and is suspected of impairing fertility. Prolonged or repeated exposure may cause damage to organs. Furthermore, lead salicylate is toxic to aquatic life with long-lasting effects. Due to these hazards, it is restricted to professional users, and appropriate personal protective equipment, including eye shields, gloves, and a respirator, should be worn when handling this chemical. Disposal must be carried out in accordance with local, state, and national regulations for hazardous waste.

References

An In-depth Technical Guide to the Synthesis of Normal Lead Salicylate from Lead Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of normal lead salicylate (B1505791) from lead oxide, drawing upon established methodologies. The information presented is intended to support research, development, and manufacturing activities in the chemical and pharmaceutical sciences.

Introduction

Normal lead salicylate, with the chemical formula Pb(C₇H₅O₃)₂, is a compound with various industrial applications. Its synthesis from lead oxide and salicylic (B10762653) acid is a process that involves the careful control of reaction conditions to ensure the formation of the desired product over intermediate basic lead salicylates. This guide details the underlying chemical principles, experimental protocols, and key process parameters for the successful synthesis of normal lead salicylate.

Chemical Pathway and Stoichiometry

The synthesis of normal lead salicylate from lead oxide proceeds through a series of successive reactions involving the formation of basic lead salicylates as intermediates. The overall reaction is as follows:

PbO + 2C₇H₆O₃ → Pb(C₇H₅O₃)₂ + H₂O

The process begins with the reaction of lead monoxide (litharge) with salicylic acid in an aqueous slurry. As salicylic acid is gradually added, a series of basic lead salicylates are formed before the final conversion to normal lead salicylate. The key intermediates are pentabasic lead salicylate and monobasic lead salicylate.[1][2] The progression of the reaction can be monitored by observing the pH of the reaction mixture.

The stoichiometry for the formation of the intermediate and final products is crucial for controlling the synthesis:

-

Pentabasic Lead Salicylate: 6PbO + 2C₇H₆O₃ → 5PbO·Pb(C₇H₅O₃)₂ + H₂O

-

Monobasic Lead Salicylate: 2PbO + 2C₇H₆O₃ → PbO·Pb(C₇H₅O₃)₂ + H₂O

-

Normal Lead Salicylate: PbO + 2C₇H₆O₃ → Pb(C₇H₅O₃)₂ + H₂O

Experimental Protocol

The following experimental protocol is based on the method described in U.S. Patent 2,410,977A.[2]

3.1. Materials and Reagents

| Material/Reagent | Formula | Molar Mass ( g/mol ) | Purity |

| Lead Monoxide (Litharge) | PbO | 223.20 | Commercial Grade |

| Salicylic Acid | C₇H₆O₃ | 138.12 | Finely Powdered |

| Water | H₂O | 18.02 | Deionized |

| Lead Acetate (B1210297) (optional catalyst) | Pb(C₂H₃O₂)₂ | 325.29 | Analytical Grade |

3.2. Equipment

-

Reaction vessel of suitable size

-

Mechanical stirrer

-

pH meter

-

Funnel for solid addition

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

3.3. Procedure

-

Preparation of Lead Oxide Slurry: An aqueous slurry of lead monoxide is prepared in a reaction vessel equipped with a stirrer. For example, a slurry can be made with 223 grams (1 mol) of lead monoxide in 1.2 liters of water.[2]

-

Catalyst Addition (Optional): A small amount of a water-soluble lead salt, such as lead acetate (e.g., 0.5 grams), can be added to the slurry to accelerate the reaction.[2]

-

Reaction Initiation: The slurry is moderately agitated at room temperature.

-

Gradual Addition of Salicylic Acid: Finely powdered salicylic acid is added slowly and uniformly to the agitated slurry. For the preparation of normal lead salicylate from 1 mol of lead monoxide, 276 grams (2 mols) of salicylic acid are required. The addition can be carried out over a period of several hours (e.g., 5 hours).

-

pH Monitoring: The pH of the reaction mixture is monitored throughout the addition of salicylic acid. The pH changes indicate the different stages of the reaction:

-

The initial pH of the lead oxide slurry is approximately 9.9. This pH remains relatively constant until the formation of pentabasic lead salicylate is complete, at which point the pH abruptly drops to about 8.3.

-

Upon further addition of salicylic acid, the pH remains constant at about 8.3 until all the pentabasic salt is converted to the monobasic salt. The completion of this stage is marked by another sharp drop in pH to about 4.8.

-

To obtain normal lead salicylate, the addition of salicylic acid is continued. The pH will remain constant at approximately 4.8 until the monobasic salt is fully converted. The final endpoint is indicated by a further drop in pH to below 4.8, for instance, to about 4.4.

-

-

Product Isolation: Once the reaction is complete, the solid product is isolated by filtration.

-

Drying: The filtered product is then dried to a constant weight. The process is designed to minimize the need for extensive washing, which can lead to product loss due to the slight water solubility of normal lead salicylate.

Data Presentation

4.1. Physicochemical Properties of Normal Lead Salicylate

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₆Pb |

| Molecular Weight | 481.43 g/mol |

| Appearance | Soft white odorless powder in crystalline form |

| Solubility in Water | Negligible |

| Melting Point | 327.5 °C |

| Density | 11.33 g/cm³ @ 20 °C |

4.2. Reaction Parameters

| Parameter | Value/Range |

| Temperature | Room Temperature (can be elevated up to boiling) |

| Catalyst (optional) | Lead Acetate or Lead Nitrate |

| pH Endpoint (Normal Salicylate) | ~ 4.4 |

Note: Specific quantitative data on reaction yields are not extensively reported in the cited literature, though the process is described as providing a "substantially complete" yield.

Mandatory Visualizations

Signaling Pathway of Synthesis

The synthesis of normal lead salicylate from lead oxide is a pH-dependent process that proceeds through distinct intermediate stages. The following diagram illustrates the logical progression of the reaction as controlled by the addition of salicylic acid and the corresponding changes in pH.

Caption: pH-controlled synthesis pathway of normal lead salicylate.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure for the synthesis of normal lead salicylate.

Caption: Experimental workflow for lead salicylate synthesis.

Conclusion

The synthesis of normal lead salicylate from lead oxide via a pH-controlled aqueous slurry method is an efficient process. This guide provides the essential details for its successful implementation in a laboratory or research setting. While the provided patents offer a robust qualitative description of the synthesis, further studies would be beneficial to establish a comprehensive quantitative dataset for yields and detailed physicochemical characterization of the final product under various reaction conditions.

References

An In-depth Technical Guide to the Molecular Structure of Lead (II) Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of lead (II) salicylate (B1505791), an organometallic compound with a complex and variable structure. This document summarizes key physicochemical properties, details experimental protocols for its synthesis and characterization, and presents available quantitative data in a structured format to facilitate understanding and further research.

Physicochemical Properties

Lead (II) salicylate is a soft, white, odorless crystalline powder.[1] Its fundamental properties are summarized in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₀O₆Pb | [1][2][3] |

| Molecular Weight | 481.43 g/mol | [3] |

| Appearance | Soft white odorless powder in crystalline form | |

| Melting Point | 327.5 °C | |

| Density | 11.33 g/cm³ at 20 °C | |

| Solubility | Negligible in water | |

| Lead Content | 43.0% min. | |

| Salicylic (B10762653) Acid Content | 55.4% min. |

Molecular Structure and Crystallography

The molecular structure of lead (II) salicylate is complex and exists in various forms, primarily as a coordination polymer. The arrangement of the salicylate ligands around the lead (II) ion can vary depending on the synthesis method, leading to different polymeric architectures.

One characterized form is a hydrated polymeric complex, {[Pb(Sal)₂(H₂O)]ₙ}, referred to as SaLead. In this structure, the lead (II) ion exhibits a Ψ-dodecahedral geometry. The coordination sphere of the lead ion is hemidirectional, with a stereochemically active lone pair of electrons occupying a void in the distorted polyhedron.

| Bond | Length (Å) |

| Pb-O | 2.289–2.666 |

Table 2: Known bond lengths in the hydrated polymeric form of lead (II) salicylate.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of lead (II) salicylate's structure.

Infrared (IR) Spectroscopy

The IR spectrum of lead (II) salicylate is expected to show characteristic absorption bands for the salicylate ligand, with shifts in the positions of the carboxylate and hydroxyl peaks upon coordination to the lead (II) ion. While a specific peak table for lead (II) salicylate is not available, the typical IR absorptions for salicylates are provided below for reference.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | ~3200-2500 (broad) |

| C-H stretch (aromatic) | ~3100-3000 |

| C=O stretch (carboxylate) | ~1680-1650 |

| C=C stretch (aromatic) | ~1600-1450 |

Table 3: Typical IR absorption ranges for salicylate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the salicylate ligand. Due to the diamagnetic nature of Pb(II), sharp NMR signals are expected. A complete, assigned NMR spectrum for lead (II) salicylate is not currently published.

Experimental Protocols

Synthesis of Normal Lead (II) Salicylate

This protocol is adapted from a method describing the preparation of normal lead salicylate via a controlled pH precipitation reaction.

Materials:

-

Lead (II) monoxide (PbO)

-

Salicylic acid (C₇H₆O₃)

-

Lead (II) acetate (B1210297) (as a catalyst, optional)

-

Deionized water

Procedure:

-

Prepare a slurry of lead (II) monoxide in deionized water in a suitable reaction vessel. A small amount of lead (II) acetate can be added to accelerate the reaction.

-

Provide moderate agitation to the slurry at room temperature.

-

Slowly and uniformly add finely powdered salicylic acid to the agitated slurry. The addition can be done over a period of several hours.

-

Monitor the pH of the reaction mixture. The synthesis of different lead salicylate species (pentabasic, monobasic, and normal) is pH-dependent.

-

The formation of pentabasic lead salicylate occurs at a pH of approximately 9.9.

-

As more salicylic acid is added, the pH will drop. The formation of monobasic lead salicylate is complete when the pH abruptly changes from about 8.3 to 4.8.

-

Continue the addition of salicylic acid until the pH falls below 4.8 to ensure the formation of normal lead (II) salicylate.

-

-

Once the reaction is complete, the precipitated lead (II) salicylate can be collected by filtration.

-

The product should be washed with deionized water and dried.

Characterization Methods

4.2.1. X-ray Diffraction (XRD)

Powder XRD is used to determine the crystalline phases present in the synthesized material.

Instrumentation:

-

A standard powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

The dried lead (II) salicylate powder is finely ground to ensure random orientation of the crystallites.

-

The powder is mounted onto a sample holder.

-

The sample is scanned over a 2θ range (e.g., 5° to 80°) with a defined step size and scan speed.

-

The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities to reference patterns from a crystallographic database.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present and to confirm the coordination of the salicylate ligand to the lead ion.

Instrumentation:

-

A Fourier-transform infrared spectrometer.

Procedure:

-

A small amount of the dried lead (II) salicylate powder is mixed with potassium bromide (KBr) and ground to a fine powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of the spectrometer.

-

The IR spectrum is recorded in the mid-IR range (e.g., 4000-400 cm⁻¹).

-

The spectrum is analyzed to identify the characteristic absorption bands of the salicylate ligand and any shifts due to coordination with lead.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the salicylate ligand in solution.

Instrumentation:

-

A high-resolution NMR spectrometer.

Procedure:

-

A sample of lead (II) salicylate is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the salicylate ligand.

Signaling Pathways and Logical Relationships

Currently, there is no established information in the scientific literature detailing specific signaling pathways directly involving lead (II) salicylate. The biological effects of this compound are generally attributed to the toxicity of the lead (II) ion.

The logical relationship in the synthesis of different lead salicylate species is primarily dependent on the stoichiometry of the reactants and the pH of the reaction medium.

Conclusion

This technical guide has summarized the current understanding of the molecular structure of lead (II) salicylate. While its basic physicochemical properties and synthesis methods are documented, a complete structural elucidation through single-crystal X-ray diffraction and detailed spectroscopic analysis remains an area for further investigation. The provided protocols offer a foundation for the synthesis and characterization of this complex organometallic compound, which will be essential for any future research into its properties and potential applications.

References

thermal decomposition mechanism of lead salicylate

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Lead Salicylate (B1505791)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead salicylate, a metallic salt of salicylic (B10762653) acid, finds applications in various industrial processes. Understanding its thermal decomposition mechanism is crucial for ensuring safety, controlling reaction pathways, and predicting the lifecycle of products containing this compound. This technical guide provides a comprehensive overview of the thermal decomposition of lead salicylate, summarizing available quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms.

Physicochemical Properties of Lead Salicylate

Lead salicylate is a soft, white, odorless crystalline powder. Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Lead Salicylate

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₀O₆Pb | [1] |

| Molecular Weight | 481.43 g/mol | |

| Appearance | Soft white odorless powder in crystalline form | [1] |

| Melting Point | 327.5 °C | [1] |

| Boiling Point | 1740 °C at 1013 hPa | [1] |

| Density | 11.33 g/cm³ @ 20 °C | [1] |

| Solubility in Water | Negligible |

Thermal Decomposition Mechanism

The thermal decomposition of lead salicylate is a multi-stage process that is highly dependent on the surrounding atmosphere. In an air atmosphere, the decomposition proceeds through at least two distinct stages, ultimately yielding lead(II) oxide as the final solid residue. The hazardous decomposition products include carbon oxides and lead oxides.

Decomposition Pathway in an Inert Atmosphere

While specific data for the decomposition of lead salicylate in an inert atmosphere is limited, the general mechanism for lead carboxylates suggests an initial endothermic decomposition. This process likely involves the cleavage of the lead-oxygen bond, leading to the formation of lead oxide and volatile organic byproducts. A proposed general reaction scheme for the decomposition of lead carboxylates is the formation of a ketone, carbon dioxide, and lead carbonate, which then further decomposes to lead oxide.

Decomposition Pathway in an Oxidative Atmosphere (Air)

In the presence of air, the decomposition of lead salicylate is characterized by a two-stage process. The first stage involves the formation of an intermediate basic lead salicylate. The second stage is the decomposition of this intermediate to lead oxide. The volatile products are suggested to be salicylic anhydride (B1165640) or its pyrolysis fragments, which include carbon dioxide, phenol, and phenyl salicylate.

A study on the pyrolysis of a range of organic lead compounds, including lead salicylate, provides the temperature ranges for these two stages when heated in air at a rate of 4°C per minute.

Table 2: Thermal Decomposition Data for Lead Salicylate in Air

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Final Product | Reference |

| Stage 1 | 200 - 255 | 22.8 | Intermediate Basic Lead Salicylate | |

| Stage 2 | 290 - 450 | Not specified | Lead(II) Oxide (PbO) |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to study the thermal decomposition of lead salicylate.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of finely powdered lead salicylate is weighed into a ceramic or platinum crucible.

-

Atmosphere: High-purity nitrogen or dry air at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Temperature Range: From ambient temperature to approximately 600 °C, or until a constant mass is achieved.

-

Data Analysis: The mass loss as a function of temperature is recorded. The onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric curve, DTG), and the percentage of residual mass are determined.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 3-5 mg of finely powdered lead salicylate is weighed into an aluminum or hermetically sealed pan. An empty sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen or dry air at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is typically used for good correlation with TGA data.

-

Temperature Range: From a sub-ambient temperature (e.g., 0 °C) to a temperature beyond the final decomposition observed in TGA.

-

Data Analysis: The heat flow as a function of temperature is recorded to identify endothermic and exothermic events, their peak temperatures, and the enthalpy of transitions.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Evolved gas analysis coupled with mass spectrometry is used to identify the volatile products released during thermal decomposition.

-

Instrument: A thermogravimetric analyzer coupled to a mass spectrometer (TGA-MS).

-

TGA Conditions: As described in the TGA protocol.

-

MS Interface: A heated transfer line connects the TGA outlet to the MS inlet to prevent condensation of the evolved gases.

-

Mass Spectrometer: A quadrupole mass spectrometer is typically used to monitor a specific mass-to-charge (m/z) ratio range, allowing for the identification of the evolved gas species in real-time.

-

Data Analysis: The ion current for specific m/z values is plotted against temperature or time to create an evolved gas profile, which is correlated with the mass loss steps observed in the TGA data.

Visualization of Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed decomposition pathways and experimental workflows.

Caption: Experimental workflow for the thermal analysis of lead salicylate.

Caption: Proposed thermal decomposition pathway of lead salicylate in air.

Comparative Analysis with Other Metal Salicylates

The thermal decomposition behavior of other metal salicylates can provide insights into the mechanism of lead salicylate decomposition. For instance, the thermal decomposition of zinc salicylate dihydrate involves an initial dehydration step, followed by the loss of salicylic acid molecules, and finally the formation of zinc oxide. Similarly, studies on copper salicylate have also detailed its thermal decomposition process. This suggests that the decomposition of the salicylate ligand is a common feature, with the final product being the respective metal oxide.

Kinetic Analysis

Conclusion

The thermal decomposition of lead salicylate is a complex, multi-stage process. In an air atmosphere, it proceeds through the formation of an intermediate basic lead salicylate, with the final solid product being lead(II) oxide. The volatile decomposition products are likely a mixture of salicylic anhydride and its pyrolysis fragments. While quantitative data on the mass loss and temperature ranges for the decomposition in air are available, further research is required to fully elucidate the decomposition mechanism in an inert atmosphere, to definitively identify all evolved gas species, and to determine the kinetic parameters of the decomposition reactions. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists working with lead salicylate and related compounds.

References

solubility of lead salicylate in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lead salicylate (B1505791) in water and various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative information and detailing standardized experimental protocols for the determination of solubility. This approach equips researchers with the foundational knowledge and practical methodologies required for their work with this compound.

Physicochemical Properties of Lead Salicylate

Lead salicylate is a white, odorless crystalline powder. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₀O₆Pb | [1][2][3] |

| Molecular Weight | 481.43 g/mol | [1][3] |

| Appearance | Soft white odorless powder in crystalline form | |

| CAS Number | 15748-73-9 |

Solubility of Lead Salicylate

Precise quantitative solubility data for lead salicylate is not widely reported. The available information is primarily qualitative.

Aqueous Solubility

The solubility of lead salicylate in water is generally described as low. Different sources characterize it as "negligible", while others note it has "appreciable water solubility," which can lead to product loss during washing in synthesis processes. The pH of the aqueous medium can influence the solubility of lead salts.

Organic Solvent Solubility

Summary of Qualitative Solubility Data

| Solvent | Solubility |

| Water | Negligible / Appreciable |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble |

| Ethanol | Data not available |

| Methanol | Data not available |

| Acetone | Data not available |

| Diethyl Ether | Data not available |

| Chloroform (B151607) | Data not available |

Experimental Protocols for Solubility Determination

For researchers needing to determine the precise solubility of lead salicylate in a specific solvent system, standardized experimental protocols can be employed. The following sections detail the gravimetric and UV-Vis spectroscopic methods, which are common techniques for determining the solubility of sparingly soluble compounds.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a substance by measuring the mass of the solute dissolved in a saturated solution.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of lead salicylate to the solvent of interest (e.g., water, ethanol) in a conical flask or beaker.

-

Continuously agitate the mixture using a magnetic stirrer or a shaker bath at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully filter the supernatant through a pre-weighed, fine-pored filter paper (e.g., Whatman No. 41) to separate the saturated solution from the excess solid. Alternatively, centrifugation can be used to pellet the solid, followed by careful decantation or pipetting of the clear supernatant.

-

-

Mass Determination:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Evaporate the solvent gently using a water bath or a hot plate at a controlled temperature to avoid spattering.

-

Once the solvent is evaporated, dry the evaporating dish containing the solid residue in an oven at an appropriate temperature (e.g., 100-110 °C) until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved lead salicylate by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Vis Spectroscopic Method

This method is suitable if lead salicylate exhibits a characteristic absorbance in the UV-Vis spectrum and is particularly useful for determining the solubility of poorly water-soluble drugs.

Protocol:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of lead salicylate of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation and Separation of the Saturated Solution:

-

Follow steps 1 and 2 as described in the gravimetric method to prepare a saturated solution of lead salicylate and separate the clear supernatant.

-

-

Analysis of the Saturated Solution:

-

Take an aliquot of the clear, saturated solution and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for the solubility determination methods described above.

Caption: Workflow for the Gravimetric Determination of Solubility.

Caption: Workflow for the UV-Vis Spectroscopic Determination of Solubility.

Conclusion

While quantitative solubility data for lead salicylate remains sparse in the literature, this guide provides researchers with the available qualitative information and robust, standardized experimental protocols to determine these values empirically. The provided workflows for gravimetric and UV-Vis spectroscopic methods offer a clear and structured approach for obtaining the necessary data for research and development activities. It is recommended that solubility is determined under the specific conditions (e.g., temperature, pH, solvent system) relevant to the intended application.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lead Disalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead disalicylate, with the chemical formula C₁₄H₁₀O₆Pb, is an organometallic compound formed between lead(II) ions and two salicylate (B1505791) anions. While its primary applications have historically been in the materials science sector, particularly as a burning rate catalyst in propellants, its chemical nature as a salt of salicylic (B10762653) acid invites exploration into its broader physicochemical properties.[1] This guide provides a comprehensive overview of the known physical and chemical characteristics of lead disalicylate, detailed experimental protocols for its synthesis and analysis, and a discussion of its limited but potential relevance in the context of biological systems and drug development.

Given the inherent toxicity of lead compounds, handling of lead disalicylate requires stringent safety protocols.[1] This document is intended for a professional audience with expertise in handling hazardous materials.

Physicochemical Properties

Lead disalicylate is a white, crystalline, odorless powder. Its fundamental properties are summarized below, though it is important to note that there is some conflicting data in the literature regarding its thermal properties.

Data Presentation of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀O₆Pb | [2] |

| Molecular Weight | ~481 g/mol | |

| CAS Number | 15748-73-9 | |

| Appearance | White crystalline solid/powder | |

| Melting Point | 327.5 °C (Conflicting data exists) | |

| Boiling Point | 1740 °C (Conflicting data exists) | |

| Solubility | - Generally insoluble in water.- Soluble in Dimethyl Sulfoxide (DMSO). | |

| Stability | Stable under standard conditions; may degrade in acidic or basic environments. |

Experimental Protocols

Synthesis of Lead Disalicylate

The synthesis of lead disalicylate can be achieved through the reaction of a lead(II) source, such as lead monoxide (PbO), with salicylic acid in an aqueous medium. The pH of the reaction mixture is a critical parameter that controls the formation of different lead salicylate species (monobasic, dibasic, etc.). The following protocol is adapted from established patent literature for the synthesis of normal lead salicylate.

Materials:

-

Lead(II) monoxide (PbO)

-

Salicylic acid (C₇H₆O₃)

-

Deionized water

-

pH meter

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare a slurry of lead(II) monoxide in deionized water in a reaction vessel equipped with a stirrer.

-

Begin stirring the slurry to ensure a homogenous suspension.

-

Slowly and incrementally add salicylic acid to the stirred slurry.

-

Continuously monitor the pH of the reaction mixture. The pH will initially be high and will decrease as the salicylic acid reacts with the lead monoxide.

-

Continue the addition of salicylic acid until the pH of the slurry drops to approximately 4.4. This indicates the formation of normal lead salicylate.

-

Once the desired pH is reached and the reaction is complete, cease the addition of salicylic acid and stop stirring.

-

Separate the precipitated lead disalicylate from the reaction mixture by filtration.

-

Wash the collected solid with deionized water to remove any unreacted starting materials or soluble byproducts.

-

Dry the purified lead disalicylate in a drying oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Caption: A schematic overview of the synthesis process for lead disalicylate.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a key technique for determining the thermal stability and decomposition profile of lead disalicylate. The expected decomposition product upon heating in an inert or oxidizing atmosphere is lead oxide.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

High-resolution balance

-

Inert gas supply (e.g., nitrogen)

-

Sample pans (e.g., alumina (B75360) or platinum)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh a small amount of the lead disalicylate sample (typically 5-10 mg) into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample weight as a function of temperature.

-

Analyze the resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) to identify the onset of decomposition, temperatures of maximum weight loss, and the final residual mass.

Caption: A generalized workflow for the thermogravimetric analysis of lead disalicylate.

Relevance to Drug Development

The direct application of lead disalicylate as a therapeutic agent is highly improbable due to the well-documented toxicity of lead. However, for professionals in drug development, understanding the properties of such compounds can be relevant in several contexts:

-

Toxicology: The study of lead disalicylate can contribute to the broader understanding of the mechanisms of lead toxicity. The salicylate moiety may influence the absorption, distribution, metabolism, and excretion (ADME) properties of the lead ion, providing insights into heavy metal toxicology.

-

Chelation and Detoxification: Research into the interactions of lead with biologically relevant ligands, such as salicylates, can inform the design of new chelation therapies for lead poisoning.

-

Anti-Inflammatory Properties of Salicylates: The salicylate component of the molecule is a well-known non-steroidal anti-inflammatory drug (NSAID). While the lead content precludes its use, the study of metal salicylates can provide information on the coordination chemistry and potential modifications of salicylate-based drugs. Salicylates primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

General Signaling Pathway of Salicylates

The following diagram illustrates the general mechanism of action for the salicylate class of compounds. It is important to emphasize that this pathway describes the action of the salicylate anion and does not account for the overriding toxic effects of lead in lead disalicylate.

Caption: The inhibitory effect of salicylates on the cyclooxygenase (COX) pathway.

Safety and Handling

Lead disalicylate is a hazardous substance and must be handled with extreme caution. It is harmful if swallowed or inhaled and is suspected of damaging fertility and the unborn child. It can cause damage to organs through prolonged or repeated exposure. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used at all times. All work should be conducted in a well-ventilated area or a fume hood. Disposal must be in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

Lead disalicylate possesses well-defined chemical and physical properties, although some thermal characteristics require further clarification. Its synthesis is achievable through controlled precipitation, and its thermal decomposition can be characterized using standard analytical techniques like TGA. While its direct role in drug development is negated by its lead content, the study of its properties can offer valuable insights into heavy metal toxicology and the chemistry of salicylate compounds. Researchers and professionals handling this compound must adhere to strict safety protocols due to its significant toxicity.

References

An In-depth Technical Guide to the Formation of Basic Lead Salicylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of basic lead salicylates, focusing on their synthesis, reaction pathways, and characterization. The information presented is synthesized from established patent literature and analogous studies on related metal carboxylates, offering a core understanding for research and development purposes.

Introduction

Basic lead salicylates are a group of compounds that have historically been of interest for various industrial applications. Their formation involves the reaction of lead oxide with salicylic (B10762653) acid under controlled conditions. Depending on the stoichiometry of the reactants, different basic forms of lead salicylate (B1505791) can be synthesized, including pentabasic lead salicylate, monobasic lead salicylate, and the neutral normal lead salicylate. The control of pH is a critical parameter in selectively forming these distinct compounds. While lead compounds are handled with significant caution due to their toxicity, the study of their formation provides valuable insights into the coordination chemistry of lead and the synthesis of metal carboxylates.

Reaction Pathway and Mechanism

The formation of basic lead salicylates from lead monoxide (litharge, PbO) and salicylic acid in an aqueous slurry is a sequential process. The progressive addition of salicylic acid to the lead oxide suspension leads to the formation of increasingly less basic salts. The reaction pathway is effectively controlled by monitoring the pH of the reaction mixture, which exhibits distinct plateaus and abrupt changes corresponding to the completion of each reaction stage.

The general reaction can be summarized as the neutralization of the basic lead oxide by the acidic salicylic acid. The initial product is the most basic salt, which is then converted to less basic forms as more acid is introduced.

Experimental Protocols

The following protocols are based on established methods for the synthesis of basic lead salicylates.[1][2]

3.1. Synthesis of Pentabasic Lead Salicylate

-

Preparation of Slurry: Prepare an aqueous slurry of lead monoxide (PbO). For example, a slurry can be made with 1340 grams (6 mols) of PbO in a suitable volume of water.[1]

-

Catalyst (Optional): A small amount of a water-soluble lead salt, such as lead acetate (B1210297) or lead nitrate (B79036) (e.g., 1 gram of lead acetate crystals), can be added to accelerate the reaction.[1]

-

Reaction: While agitating the slurry at room temperature, gradually add finely powdered salicylic acid. For the formation of pentabasic lead salicylate, approximately 20.6% of salicylic acid by weight of the PbO is required.[1] For the example slurry, this corresponds to adding 276 grams (2 mols) of salicylic acid over a period of about 2 hours.

-

Monitoring: The reaction progress is monitored by observing the pH of the slurry. The formation of pentabasic lead salicylate is indicated by an abrupt drop in pH from approximately 9.9 to 8.3. The color of the slurry also changes from brownish-yellow to white.

-

Isolation: Once the pH drop is observed, the addition of salicylic acid is discontinued. The white precipitate of pentabasic lead salicylate is then collected by filtration and dried. The yield is reported to be substantially complete.

3.2. Synthesis of Monobasic Lead Salicylate

-

Preparation of Slurry: Prepare an aqueous slurry of lead monoxide. For instance, use 446 grams (2 mols) of PbO in 2.5 liters of water.

-

Catalyst (Optional): Add a small amount of a water-soluble lead salt catalyst, such as 1 gram of lead acetate crystals.

-

Reaction: With moderate agitation at room temperature, slowly and uniformly add finely powdered salicylic acid. To form monobasic lead salicylate, approximately 62.0% of salicylic acid by weight of the PbO is needed. For this example, 276 grams (2 mols) of salicylic acid are added over a one-hour period.

-

Monitoring: During the addition of salicylic acid, the formation of pentabasic lead salicylate will occur first. Continued addition of salicylic acid will convert the pentabasic form to the monobasic form. The completion of the formation of monobasic lead salicylate is marked by a further drop in the pH of the slurry to below 8.3, typically to around 4.8.

-

Isolation: After the final pH drop, the product is filtered and dried. The resulting white product is monobasic lead salicylate.

3.3. Synthesis of Normal Lead Salicylate

-

Preparation of Slurry: An aqueous suspension of lead monoxide is prepared, for example, 223 grams (1 mol) of PbO in 1.2 liters of water.

-

Catalyst (Optional): A small amount of lead acetate (e.g., 0.5 grams) can be added to initiate the reaction more rapidly.

-

Reaction: Finely powdered salicylic acid (276 grams, 2 mols) is slowly and uniformly added to the agitated suspension over a period of about 5 hours at room temperature.

-

Monitoring: The reaction proceeds through the formation of pentabasic and then monobasic lead salicylate. The addition of salicylic acid is continued until the pH of the suspension drops below 4.8, for instance, to about 4.4.

-

Isolation: The resulting precipitate of normal lead salicylate is collected by filtration and dried. This method avoids the use of large volumes of wash water and results in a high-purity product.

Data Presentation

The following tables summarize the quantitative data for the formation of different lead salicylate species as described in the literature.

Table 1: Reactant Ratios and Product Compositions

| Product Name | Molar Ratio (PbO : Salicylic Acid) | Salicylic Acid (% by weight of PbO) | Resulting PbO Content in Product (%) |

| Pentabasic Lead Salicylate | 3 : 1 | ~20.6% | ~83.8% |

| Monobasic Lead Salicylate | 1 : 1 | ~62.0% | ~63.4% |

Table 2: pH Indicators for Reaction Stages

| Reaction Stage | Initial pH | Final pH |

| Formation of Pentabasic Lead Salicylate | ~9.9 | ~8.3 |

| Formation of Monobasic Lead Salicylate | ~8.3 | ~4.8 |

| Formation of Normal Lead Salicylate | ~4.8 | < 4.8 (e.g., ~4.4) |

Table 3: Physical Properties of Basic Lead Salicylates

| Property | Monobasic Lead Salicylate |

| Appearance | White solid |

| Lead Oxide Content | 63.4% |

| Salicylic Anhydride Content | 36.6% |

| Specific Gravity | 3.82 |

| Mean Refractive Index | 1.90 |

Characterization

A comprehensive characterization of the synthesized basic lead salicylates is essential to confirm their identity, purity, and properties. The following workflow outlines a general approach.

-

X-ray Diffraction (XRD): This technique is crucial for determining the crystal structure and phase purity of the synthesized lead salicylate compounds. Different basic forms are expected to have unique diffraction patterns.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups and the coordination of the salicylate ligand to the lead center. The positions of the carboxylate stretching bands (asymmetric and symmetric) can provide information on the coordination mode.

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the compounds, identify decomposition temperatures, and determine the nature of the decomposition products.

-

Elemental Analysis: This provides a quantitative determination of the elemental composition (e.g., lead, carbon, hydrogen), which can be used to verify the empirical formula of the synthesized basic lead salicylate.

Conclusion

The formation of basic lead salicylates is a well-defined process that can be precisely controlled by the stoichiometric addition of salicylic acid to a lead oxide slurry, with pH monitoring serving as a reliable indicator of the reaction's progress. This guide has outlined the established experimental protocols for the synthesis of pentabasic, monobasic, and normal lead salicylate, and has presented the available quantitative data in a structured format. The proposed characterization workflow provides a roadmap for researchers to verify the synthesis and further investigate the properties of these materials. While the foundational knowledge of these compounds is rooted in older literature, the application of modern analytical techniques can provide deeper insights into their structure and reactivity, which may be of interest in various fields of materials science and chemistry.

References

An In-depth Technical Guide to the Safe Handling of Lead Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for lead salicylate (B1505791). The information is intended for professionals in research and drug development who may work with this compound. The following sections detail the hazardous properties, exposure controls, and emergency procedures associated with lead salicylate to ensure its safe use in a laboratory setting.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of lead salicylate is presented in Table 1. This data is essential for understanding the compound's behavior and potential for exposure.

| Property | Value | Reference |

| Molecular Formula | C14H10O6Pb | [1] |

| Molecular Weight | 481.43 g/mol | [1] |

| Appearance | Soft white odourless powder in crystalline form | [2] |

| Melting Point | 327.5°C | [2] |

| Boiling Point | 1740°C at 1013hPa | [2] |

| Density | 11.33 g/cm³ @ 20°C | |

| Vapor Pressure | 1.33hPa at 973°C | |

| Solubility in Water | Negligible | |

| Lead Content | 43.0% min. | |

| Salicylic Acid Content | 55.4% min. |

Section 2: Hazard Identification and Classification

Lead salicylate is classified as a hazardous substance with significant health risks. A summary of its GHS hazard classification is provided in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity, Repeated Exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Data sourced from multiple reports to the ECHA C&L Inventory.

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.

-

H332: Harmful if inhaled.

-

H360Df: May damage the unborn child. Suspected of damaging fertility.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

-

P391: Collect spillage.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure risk.

Engineering Controls

-

Ventilation: Work with lead salicylate should be conducted in a well-ventilated area. The use of a chemical fume hood is recommended to control airborne dust.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment is provided in Table 3.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), apron, and boots. |

| Respiratory Protection | For concentrations up to 0.5 mg/m³, an air-purifying respirator with an N100, R100, or P100 filter is recommended. For higher concentrations, a supplied-air respirator may be necessary. |

Handling Procedures

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where lead salicylate is handled.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed.

-

Store in opaque or light-protective containers.

-

Store locked up.

-

Incompatible materials to avoid include acids, strong oxidizing agents, and strong bases.

Section 4: Emergency Procedures

Detailed protocols for responding to emergencies involving lead salicylate are outlined below.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air promptly. If breathing is difficult, supply oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam.

-

Specific Hazards: The substance may emit toxic and irritating fumes if heated to decomposition.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and contact with the spilled material.

-

Containment and Cleanup: Cover the spill with dry sand or vermiculite. Sweep or scoop the material into a properly labeled, closed container for disposal. Avoid generating dust.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

Section 5: Visualized Workflows

The following diagrams illustrate the logical workflows for handling lead salicylate and responding to emergencies.

Caption: Standard Operating Procedure for Handling Lead Salicylate.

Caption: First Aid Procedures for Lead Salicylate Exposure.

References

Unraveling the Intricate Architecture of Lead Salicylate Coordination Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating world of lead salicylate (B1505791) coordination polymers, offering a comprehensive overview of their crystal structure, synthesis, and key structural features. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and visual representations of the complex molecular architectures.

Introduction to Lead Salicylate Coordination Polymers

Lead(II) coordination polymers have garnered significant interest due to the versatile coordination chemistry of the Pb(II) ion, which can exhibit a range of coordination numbers and geometries, often influenced by the stereochemically active 6s² lone pair of electrons. This can result in hemidirected coordination spheres, where the ligands occupy only a part of the coordination sphere, leaving a gap for the lone pair. Salicylate, a versatile ligand, can coordinate to metal centers through its carboxylate and hydroxyl groups in various modes, leading to the formation of diverse and intricate polymeric structures. It is known that lead(II) can form polynuclear complexes with salicylate ligands. The supramolecular assembly of these polymers is often further stabilized by non-covalent interactions, such as tetrel bonding.

Crystal Structure and Coordination Environment

A notable example of a lead salicylate coordination polymer, herein referred to as SaLead, showcases the intricate structural possibilities. In this polymer, the lead(II) ion exhibits a Ψ-dodecahedral geometry. The Pb-O bond lengths within the coordination sphere typically range from 2.289 to 2.666 Å.

These one-dimensional chains of lead salicylate units are further extended into a robust three-dimensional supramolecular network. This extension is primarily facilitated by tetrel bonding, a non-covalent interaction involving the lead atom acting as a Lewis acid. The Pb···O distances in these interactions are in the range of 2.78–3.30 Å.

Table 1: Crystallographic and Structural Data for a Representative Lead Salicylate Coordination Polymer (SaLead)

| Parameter | Value |

| Crystal System | Data not available in public sources |

| Space Group | Data not available in public sources |

| a (Å) | Data not available in public sources |

| b (Å) | Data not available in public sources |

| c (Å) | Data not available in public sources |

| α (°) | Data not available in public sources |

| β (°) | Data not available in public sources |

| γ (°) | Data not available in public sources |

| Volume (ų) | Data not available in public sources |

| Z | Data not available in public sources |

| Pb(II) Coordination Geometry | Ψ-dodecahedral |

| Pb-O Bond Lengths (Å) | 2.289–2.666 |

| Tetrel Bond (Pb···O) Distances (Å) | 2.78–3.30 |

Experimental Protocols

The synthesis of lead salicylate coordination polymers can be achieved through various methods, with hydrothermal and aqueous slurry reactions being common approaches.

Synthesis of Normal Lead Salicylate via Aqueous Slurry Reaction

This protocol is adapted from established methods for the synthesis of normal lead salicylate.

Materials:

-

Lead(II) monoxide (PbO)

-

Salicylic (B10762653) acid (C₇H₆O₃)

-

Deionized water

-

Lead(II) acetate (B1210297) (optional, as a catalyst)

Procedure:

-

Prepare a slurry of lead(II) monoxide in deionized water in a suitable reaction vessel. A small amount of lead(II) acetate can be added to catalyze the reaction.

-

While vigorously stirring the slurry at room temperature, slowly and uniformly add finely powdered salicylic acid.

-

The progress of the reaction can be monitored by measuring the pH of the slurry. The formation of different lead salicylate species (pentabasic, monobasic, and normal) occurs at distinct pH ranges.

-

Continue the addition of salicylic acid until the pH drops below 4.8, indicating the formation of normal lead salicylate.

-

After the reaction is complete, the resulting white crystalline precipitate is collected by filtration.

-

The product is then washed with deionized water and dried under vacuum.

Hydrothermal Synthesis of Lead(II) Coordination Polymers

Hydrothermal synthesis is a powerful technique for growing high-quality single crystals of coordination polymers.

Materials:

-

A soluble lead(II) salt (e.g., lead(II) nitrate, Pb(NO₃)₂)

-

Salicylic acid

-

A suitable solvent (e.g., water, or a mixed solvent system)

-

A base or acid for pH adjustment (optional)

Procedure:

-

In a Teflon-lined stainless-steel autoclave, dissolve the lead(II) salt and salicylic acid in the chosen solvent.

-

If necessary, adjust the pH of the solution using a suitable acid or base to promote the formation of the desired coordination polymer.

-

Seal the autoclave and heat it to a specific temperature (typically between 120-180 °C) for a predetermined period (usually 1-3 days).

-

After the heating period, allow the autoclave to cool slowly to room temperature.

-

Single crystals of the lead salicylate coordination polymer can be isolated from the reaction mixture, washed with the solvent, and air-dried.

Visualization of Synthetic Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis of lead salicylate coordination polymers and the hierarchical nature of their structure.

Caption: General synthesis workflow for lead salicylate coordination polymers.

Caption: Hierarchical structure of a lead salicylate coordination polymer.

Conclusion and Future Perspectives

The study of lead salicylate coordination polymers reveals a rich structural chemistry dominated by the flexible coordination environment of the Pb(II) ion and the versatile nature of the salicylate ligand. The formation of one-dimensional polymeric chains that are further organized into three-dimensional supramolecular architectures through non-covalent interactions like tetrel bonding highlights the complexity and elegance of these systems.